molecular formula C9H13NO B13204067 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one

Cat. No.: B13204067
M. Wt: 151.21 g/mol
InChI Key: YZTSZRRCWLRYNY-UHFFFAOYSA-N
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Description

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one typically involves the reaction of 3-methylpyrrolidine with but-3-yn-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the carbonyl group of but-3-yn-1-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or pyrrolidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group may participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one: Similar structure but with a different position of the methyl group.

    3-(1-Methylpyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a but-3-yn-1-one moiety.

Uniqueness

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is unique due to its specific combination of a pyrrolidine ring and an alkyne group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-methylpyrrolidin-3-yl)but-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-4-8(11)9(2)5-6-10-7-9/h1,10H,4-7H2,2H3

InChI Key

YZTSZRRCWLRYNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C(=O)CC#C

Origin of Product

United States

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